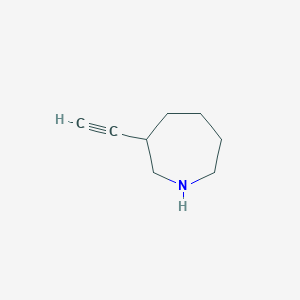![molecular formula C9H14O3 B3251369 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2090676-64-3](/img/structure/B3251369.png)
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound is characterized by its bicyclic structure, which includes a hexane ring fused with a bicyclo[2.1.1] system. It is commonly used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:
Reaction Conditions: The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., halides).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes . The hydroxymethyl and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane-1-carboxylic acid: This compound lacks the ester and hydroxymethyl groups, resulting in different chemical reactivity and applications.
Methyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylate:
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound contains two carboxylic acid groups, which significantly alter its chemical properties and applications compared to this compound.
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNUNHJCKGXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate](/img/structure/B3251303.png)






![5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3251342.png)

![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)
